2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide
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Overview
Description
2-Chloro-N~1~-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide is a synthetic organic compound characterized by the presence of a chloro group, an imidazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N~1~-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, a benzene derivative, undergoes nitration to introduce the nitro group at the desired position.
Chlorination: The nitrobenzene derivative is then chlorinated to introduce the chloro group.
Amidation: The chlorinated nitrobenzene is reacted with an appropriate amine to form the benzamide.
Imidazole Introduction: Finally, the imidazole ring is introduced through a nucleophilic substitution reaction with a suitable imidazole derivative.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride or phosphorus pentachloride, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N~1~-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of nitrobenzene derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N~1~-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting enzymes or receptors associated with the imidazole ring.
Biological Studies: Its derivatives may be studied for their antimicrobial, antifungal, or anticancer properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N~1~-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s activity. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N~1~-[3-(1H-imidazol-1-yl)propyl]nicotinamide
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
Uniqueness
2-Chloro-N~1~-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and an imidazole ring allows for diverse interactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H13ClN4O3 |
---|---|
Molecular Weight |
308.72 g/mol |
IUPAC Name |
2-chloro-N-(3-imidazol-1-ylpropyl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c14-12-3-2-10(18(20)21)8-11(12)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19) |
InChI Key |
HFYVZQMDCZYNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NCCCN2C=CN=C2)Cl |
Origin of Product |
United States |
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